molecular formula C6H11BrO B6282809 1-bromo-3-(methoxymethyl)cyclobutane CAS No. 2090156-29-7

1-bromo-3-(methoxymethyl)cyclobutane

Cat. No.: B6282809
CAS No.: 2090156-29-7
M. Wt: 179.1
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Description

1-Bromo-3-(methoxymethyl)cyclobutane is a brominated cyclobutane derivative featuring a methoxymethyl substituent at the 3-position. Cyclobutanes are four-membered carbon rings with inherent ring strain (~110 kJ/mol), which influences their reactivity and conformational flexibility. The methoxymethyl group (-CH2OCH3) enhances solubility in polar solvents and may stabilize transition states via electron-donating effects .

Synthetic routes to such cyclobutanes often involve [2+2] cycloadditions or photochemical methods, as described in enantioselective stoichiometric approaches . However, specific data on the synthesis of this compound remain sparse in the literature.

Properties

CAS No.

2090156-29-7

Molecular Formula

C6H11BrO

Molecular Weight

179.1

Purity

95

Origin of Product

United States

Preparation Methods

1-bromo-3-(methoxymethyl)cyclobutane can be synthesized through various methods. One common approach involves the bromination of 3-methylenecyclobutane-1-carbonitrile or methyl 3-methylenecyclobutane-1-carboxylate, followed by bromomethoxylation . The reaction conditions typically involve the use of bromine in carbon tetrachloride at room temperature. The resulting products are then subjected to dehydrobromination using potassium tert-butoxide in tetrahydrofuran (THF) to yield the desired compound .

Chemical Reactions Analysis

1-bromo-3-(methoxymethyl)cyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

    Elimination Reactions: Dehydrobromination can occur, leading to the formation of bicyclobutane derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form alkanes.

Common reagents used in these reactions include potassium tert-butoxide for dehydrobromination and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-bromo-3-(methoxymethyl)cyclobutane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-bromo-3-(methoxymethyl)cyclobutane involves its ability to undergo various chemical transformations. The bromine atom in the compound is highly reactive, making it a suitable candidate for substitution and elimination reactions. These reactions often involve the formation of intermediates that can further react to form more complex structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclobutane Derivatives

Substituent Effects on Physical and Chemical Properties

Below is a comparative analysis with key analogs:

Table 1: Physical Properties of Selected Cyclobutane Derivatives
Compound Name Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) Key Substituents
1-Bromo-3-(methoxymethyl)cyclobutane C₆H₁₁BrO 195.06 ~1.3* ~200* -Br, -CH₂OCH₃
1-Bromo-3-chlorocyclobutane C₄H₆BrCl 169.45 1.52 120–125 -Br, -Cl
1-(Bromomethyl)-3-ethoxycyclobutane C₇H₁₃BrO 193.08 1.31 199.8 -BrCH₂, -OCH₂CH₃
3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane C₇H₁₀BrF₃O 257.06 N/A N/A -BrCH₂, -OCH₃, -CF₃

*Predicted values based on analogs .

Key Observations:
  • Density : Brominated cyclobutanes generally exhibit higher densities (~1.3–1.5 g/cm³) due to halogenation. The methoxymethyl group slightly reduces density compared to chlorine analogs (e.g., 1.31 vs. 1.52 g/cm³ in 1-bromo-3-chlorocyclobutane) .
  • Boiling Point : Methoxy and ethoxy substituents increase boiling points (~200°C) compared to simpler halogenated derivatives (e.g., 120–125°C for 1-bromo-3-chlorocyclobutane), likely due to enhanced dipole interactions .

Conformational and Electronic Effects

  • Dihedral Angles: Methoxy substituents reduce dihedral angles (β = 5.21°) compared to electron-withdrawing groups like -CF₃ (β = 12.81°), as observed in cyclobutane photoproducts . higher values for -CF₃) .
  • Reactivity : The bromine atom in this compound is more reactive than chlorine in 1-bromo-3-chlorocyclobutane due to weaker C-Br bonds and greater leaving-group ability. The methoxymethyl group may stabilize carbocation intermediates in SN1 reactions.

Medicinal Chemistry Implications

Cyclobutanes are increasingly used in drug design for conformational restriction, improving metabolic stability and target binding .

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